molecular formula C8H5BrN2O2 B1602983 2-(Bromomethyl)-5-nitrobenzonitrile CAS No. 288252-67-5

2-(Bromomethyl)-5-nitrobenzonitrile

Cat. No.: B1602983
CAS No.: 288252-67-5
M. Wt: 241.04 g/mol
InChI Key: VIVZUXLVICWXPD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitrobenzonitrile, also known as BMNBN, is a relatively new chemical compound that has been studied for its potential applications in a variety of scientific research areas. It is a brominated nitrobenzonitrile, a type of organic compound containing a nitro group attached to a benzene ring. BMNBN has been found to exhibit a range of interesting properties, including high thermal stability, good solubility in organic solvents, and low volatility. These properties make it an ideal candidate for a variety of research applications, such as synthesis and catalysis, as well as in biomedical research.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Novel Compounds : The reactivity of nitrobenzonitriles, including derivatives similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been utilized in synthesizing novel compounds. For example, reactions of 2-amino-5-nitrobenzonitrile with various ketones have led to the formation of new compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine (Li et al., 2006).

Biological Applications

  • Herbicide Resistance in Transgenic Plants : The herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has been studied for its effects in transgenic plants expressing a bacterial detoxification gene. This research demonstrates how specific genes can confer resistance to herbicides in plants (Stalker et al., 1988).

Thermophysical Properties

  • Thermophysical Study : The behavior of nitrobenzonitriles, including structures similar to this compound, has been analyzed through thermophysical studies. For instance, heat capacities and enthalpies of transitions of nitrobenzonitriles were measured to understand their thermal properties (Jiménez et al., 2002).

Molecular Structure Analysis

  • Structural Analysis : Investigations into the molecular structure of nitrobenzonitriles have been conducted to understand the effects of electron-withdrawing substituents on the phenyl ring. These studies provide insight into the structural dynamics of such compounds (Graneek et al., 2018).

Pharmacological Research

  • Antiproliferative Activity : Compounds structurally related to this compound have been synthesized and evaluated for their antiproliferative activity. This highlights the potential of these compounds in medicinal chemistry research (Otmar et al., 2004).

Environmental Chemistry

  • Phototransformation Studies : The environmental phototransformation of compounds similar to this compound has been studied, particularly focusing on how these compounds degrade and interact under certain conditions (Kochany & Choudhry, 1990).

Analytical Chemistry

  • Detection of Genotoxic Impurities : Analytical methods have been developed for detecting potential genotoxic impurities in pharmaceutical compounds, including those related to this compound, emphasizing its relevance in quality control in drug manufacturing (Gaddam et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-5-nitrobenzonitrile plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with enzymes such as cytochrome P450, which facilitates its metabolism and transformation within biological systems . Additionally, this compound can form covalent bonds with proteins, leading to modifications that affect protein function and stability. The interactions between this compound and biomolecules are primarily driven by its electrophilic bromomethyl group, which can react with nucleophilic sites on enzymes and proteins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways by modifying key signaling proteins, thereby altering downstream signaling events . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Furthermore, this compound impacts cellular metabolism by inhibiting or activating metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit cytochrome P450 enzymes by forming a covalent adduct with the heme group, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins, affecting their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and viability .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the bromomethyl group, leading to the formation of reactive intermediates that can further react with cellular components . The metabolism of this compound can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular function .

Properties

IUPAC Name

2-(bromomethyl)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVZUXLVICWXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623617
Record name 2-(Bromomethyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288252-67-5
Record name 2-(Bromomethyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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